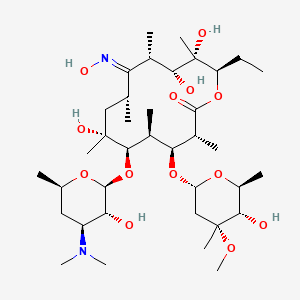
恩替卡韦-3-差向异构体
描述
科学研究应用
肿瘤学
恩替卡韦:,恩替卡韦-3-差向异构体的母体化合物,已被探索其在肿瘤学方面的潜力。 它是一种赖氨酸特异性脱甲基酶5B (KDM5B) 的抑制剂,该酶在多种肿瘤中过表达 {svg_1}. 通过抑制KDM5B,恩替卡韦可以减少肿瘤细胞增殖并诱导凋亡 {svg_2}. 这表明恩替卡韦-3-差向异构体可以被研究用于癌症治疗的类似应用。
乙型肝炎抗病毒治疗
恩替卡韦由于其对乙型肝炎病毒聚合酶的活性,是慢性乙型肝炎病毒感染的一线治疗药物 {svg_3}. 对恩替卡韦-3-差向异构体的研究可以集中在其作为抗病毒剂的功效,可能为乙型肝炎提供具有不同药代动力学特性的替代治疗方案。
乙型肝炎病毒相关性肾小球肾炎中的肾脏保护
研究表明,恩替卡韦可以减缓乙型肝炎病毒相关性肾小球肾炎 (HBV-GN) 患者的肾功能损害进展 {svg_4}. 研究恩替卡韦-3-差向异构体用于此应用可以深入了解其肾脏保护作用和安全性。
慢性乙型肝炎患者的COVID-19发生率
已经进行研究以评估恩替卡韦等抗病毒药物对慢性乙型肝炎患者COVID-19严重程度的影响 {svg_5}. 可以研究恩替卡韦-3-差向异构体以了解其对该患者群体中COVID-19发生率和严重程度的影响。
耐药性和遗传屏障
恩替卡韦以其高遗传屏障而闻名,降低了耐药性发展的可能性 {svg_6}. 可以研究差向异构体恩替卡韦-3-差向异构体的遗传屏障特性,这对于抗病毒治疗的长期有效性至关重要。
PARP-1 的抑制
恩替卡韦已显示出抑制 PARP-1 的潜力,PARP-1 是一种参与 DNA 修复的酶 {svg_7}. 可以分析恩替卡韦-3-差向异构体抑制 PARP-1 的能力,这可能对提高某些癌症治疗的有效性具有意义。
癌症患者的乙型肝炎病毒再激活
恩替卡韦可以预防接受治疗的癌症患者乙型肝炎病毒的再激活 {svg_8}. 对恩替卡韦-3-差向异构体的研究可以探索其在预防病毒再激活方面的应用,这对免疫功能低下的人来说是一个重大问题。
靶向癌症治疗和诊断的潜力
鉴于恩替卡韦在靶向癌症治疗和诊断中的作用 {svg_9}, 恩替卡韦-3-差向异构体可以成为该领域进一步探索的候选者,有可能导致新的诊断工具或治疗剂。
作用机制
Target of Action
3-Epi-Entecavir, also known as Entecavir 3-epimer or Unii-FD1LY3K97F, primarily targets the Hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication process of the HBV . In addition to its conventional use, 3-Epi-Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B) , an enzyme overexpressed in various tumors and involved in hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Mode of Action
3-Epi-Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the HBV polymerase . These activities include:
Biochemical Pathways
3-Epi-Entecavir affects the HBV replication process by inhibiting the HBV polymerase . Furthermore, it influences the PI3K/AKT signaling pathway .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
3-Epi-Entecavir can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression . It also appears to inhibit PARP-1, has a high genetic barrier, reducing the chance of resistance development, and can also prevent the reactivation of the hepatitis B virus in cancer patients .
生化分析
Biochemical Properties
3-Epi-Entecavir interacts with several enzymes and proteins in its biochemical reactions. It is a competitive inhibitor of the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus polymerase . This includes base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Cellular Effects
3-Epi-Entecavir has significant effects on various types of cells and cellular processes. It reduces the serum HBV DNA levels, leading to a decrease in viral replication . This results in a reduction of the viral load in the cells, thereby influencing cell function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Epi-Entecavir involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . This results in a decrease in the synthesis of the positive strand of HBV DNA .
Temporal Effects in Laboratory Settings
Over time, 3-Epi-Entecavir has shown to maintain its efficacy in laboratory settings. It continues to suppress HBV DNA and maintain lower WHsAg levels over a long period
Dosage Effects in Animal Models
The effects of 3-Epi-Entecavir vary with different dosages in animal models. In a study involving woodchucks, the combination therapy of entecavir and another drug led to a prolonged suppression of WHV replication . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
3-Epi-Entecavir is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
3-Epi-Entecavir is transported and distributed within cells and tissues. It interacts with renal SLC transporters hOAT1, hCNT2, and hCNT3
属性
IUPAC Name |
2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367369-77-4 | |
| Record name | Entecavir 3-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENTECAVIR 3-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

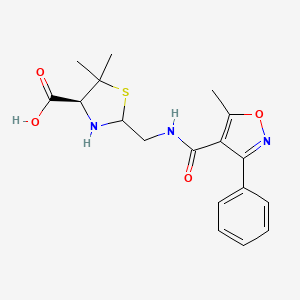
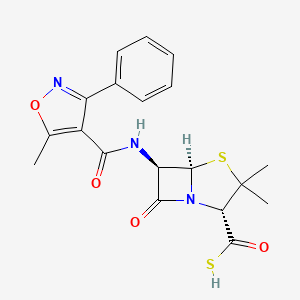


![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
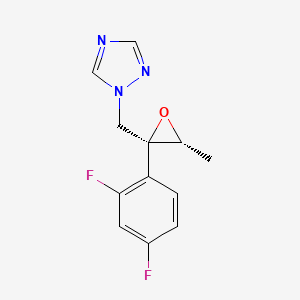
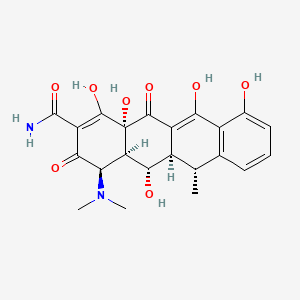
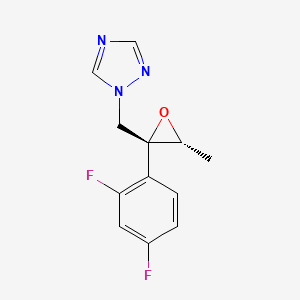
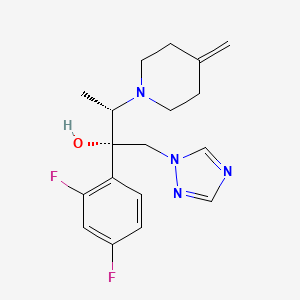
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

